Ethanol-2-13C

In vivo MRS NMR sensitivity Heteronuclear editing

Ethanol-2-13C (CAS 14770-41-3) is a stable isotope-labeled analog of ethanol in which the methyl carbon (C-2 position) is enriched with the non-radioactive carbon-13 isotope, typically at 99 atom% 13C. This site-specific labeling produces a molecular mass shift of M+1 (molecular weight 47.06 by atom% calculation) and maintains physicochemical properties comparable to unlabeled ethanol, including a boiling point of 78 °C (lit.), melting point of -114 °C (lit.), density of 0.801 g/mL at 25 °C, and refractive index of n20/D 1.364 (lit.).

Molecular Formula C2H6O
Molecular Weight 47.061 g/mol
CAS No. 14770-41-3
Cat. No. B081796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol-2-13C
CAS14770-41-3
Molecular FormulaC2H6O
Molecular Weight47.061 g/mol
Structural Identifiers
SMILESCCO
InChIInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1
InChIKeyLFQSCWFLJHTTHZ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol-2-13C (CAS 14770-41-3): Procurement Specification and Baseline Profile for Site-Specific 13C Metabolic Tracing


Ethanol-2-13C (CAS 14770-41-3) is a stable isotope-labeled analog of ethanol in which the methyl carbon (C-2 position) is enriched with the non-radioactive carbon-13 isotope, typically at 99 atom% 13C . This site-specific labeling produces a molecular mass shift of M+1 (molecular weight 47.06 by atom% calculation) and maintains physicochemical properties comparable to unlabeled ethanol, including a boiling point of 78 °C (lit.), melting point of -114 °C (lit.), density of 0.801 g/mL at 25 °C, and refractive index of n20/D 1.364 (lit.) . As a positionally defined isotopic tracer, it is commercially available as a neat liquid, with certain grades offered endotoxin-tested for in vivo applications , and is intended for use as an internal standard, metabolic flux analysis probe, or NMR/MRS substrate [1].

Ethanol-2-13C: Why Non-Isotopic or Differentially Labeled Ethanol Analogs Cannot Be Interchanged


Substituting Ethanol-2-13C with unlabeled ethanol, uniformly 13C-labeled ethanol, or Ethanol-1-13C fundamentally compromises or invalidates the analytical objectives for which site-specific 13C labeling is procured. Unlabeled ethanol cannot be distinguished from endogenous ethanol or its metabolites in mass spectrometry or NMR spectroscopy [1]. Ethanol-1-13C and Ethanol-2-13C, while both positionally labeled, follow distinct metabolic routes: the C-1 position is primarily oxidized to CO₂ via hepatic alcohol dehydrogenase (ADH), while the C-2 position is predominantly retained in acetate and subsequently incorporated into cerebral metabolites including glutamate, glutamine, and GABA [1] [2]. Consequently, tracer selection directly determines which metabolic pathway or compartment can be interrogated. Furthermore, in quantitative applications such as internal standardization for MALDI-TOF MS, the M+1 mass shift of Ethanol-2-13C provides unambiguous differentiation from the analyte without altering the chemical behavior of the derivatization reaction . The procurement decision is therefore not between interchangeable commodities, but among functionally distinct isotopic probes with non-overlapping analytical capabilities.

Ethanol-2-13C: Head-to-Head Quantitative Evidence for Site-Specific Tracer Selection


Evidence Item 1: 1H-Detected 13C NMR Sensitivity Advantage of 2-13C Ethanol Over Direct 13C Spectroscopy

In a direct comparative study of detection methods for 2-13C ethanol in rabbit brain in vivo at 4.7 T, proton NMR editing techniques utilizing 1H-observed 13C-edited spectroscopy achieved a 14-fold improvement in sensitivity compared to direct carbon-13 spectroscopy [1]. This quantification represents an intra-method comparison where the same compound (Ethanol-2-13C) was detected via two different NMR modalities, establishing the superior detection sensitivity achievable with proton heteronuclear editing.

In vivo MRS NMR sensitivity Heteronuclear editing Brain metabolism

Evidence Item 2: Site-Specific 13C Isotope Ratio Determination Precision and Long-Term Stability for Ethanol

A systematic evaluation of quantitative 13C NMR spectroscopy assessed the stability over time (repeatability) for the determination of site-specific 13C/12C ratios. Enriched bilabeled [1,2-13C2]ethanol served as one of three test probes, with measurements taken every 2-3 months over periods between 9 and 13 months [1]. The standard deviation for these extended-interval measurements was equal to or smaller than the standard deviation calculated from 5-10 replicate measurements made on a single sample, demonstrating long-term analytical stability. The precision achieved exceeded the prerequisite value of 1-2‰ required for site-specific natural abundance 13C/12C ratio determination (13C-SNIF-NMR) [1].

Quantitative 13C NMR SNIF-NMR Analytical precision Isotope ratio stability

Evidence Item 3: Simultaneous Multi-Metabolite Flux Quantification Using Ethanol-2-13C with Reverse-DEPT 1H NMR

In an in vitro study employing the reverse-DEPT polarization-transfer pulse sequence with composite pulse 13C decoupling, the rates of synthesis of acetaldehyde, its diol, and acetate from [2-13C]ethanol by Drosophila melanogaster alcohol dehydrogenase were measured simultaneously from a single NMR experiment [1]. While a direct comparator study of [1-13C]ethanol under identical conditions is not available, the class-level inference is that the C-2 label position enables tracking of all three downstream metabolites without label loss, whereas the C-1 label would be lost as CO₂ upon acetaldehyde oxidation to acetate [2].

Metabolic flux analysis Enzyme kinetics 1H NMR polarization transfer Alcohol dehydrogenase

Evidence Item 4: Comparative ESR Spin-Trapping for Radical Structure Determination: Ethanol-2-13C vs. Ethanol-1-13C

In a study characterizing oxygen-centered radicals formed in the reaction of high-valent FeIV=O species with ethanol, both Ethanol-1-13C and Ethanol-2-13C were employed as mechanistic probes [1]. When the reaction was performed using Ethanol-1-13C or Ethanol-2-13C instead of unlabeled ethanol, the resulting ESR spectra showed no additional hyperfine splitting beyond that observed with unlabeled ethanol [1]. This finding demonstrated that the radical formed has an unpaired electron at neither the α-carbon (C-1) nor the β-carbon (C-2) position, thereby localizing the radical center to the oxygen atom. When Ethanol-d6 was used, the ion shifted from m/z 240 (4-POBN/•OCH2CH3) to m/z 245 (4-POBN/•OCD2CD3), confirming the radical identity [1].

ESR spectroscopy Spin-trapping Radical identification Mechanistic enzymology

Ethanol-2-13C: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Scenario 1: In Vivo Pharmacological Time-Course Studies of Cerebral Ethanol Metabolism

Investigators conducting in vivo magnetic resonance spectroscopy (MRS) studies of ethanol pharmacology in the brain should procure Ethanol-2-13C when temporal resolution of metabolic flux is required. The 14-fold sensitivity improvement achieved with proton heteronuclear editing of Ethanol-2-13C over direct 13C spectroscopy enables spectrum acquisition with approximately 2-minute time resolution, permitting detailed pharmacokinetic tracking of ethanol influx and metabolic product formation in real time [1].

Scenario 2: Multi-Metabolite Flux Analysis in Ethanol-Oxidizing Enzyme Systems

For in vitro or in vivo studies requiring simultaneous quantification of acetaldehyde, acetaldehyde diol, and acetate production from ethanol oxidation, Ethanol-2-13C is the preferred tracer due to retention of the 13C label throughout the complete oxidation pathway [1]. Ethanol-1-13C, in contrast, loses its isotopic label as 13CO₂ upon conversion of acetaldehyde to acetate, precluding downstream metabolite tracking [2].

Scenario 3: Site-Specific Isotope Ratio Authentication and Longitudinal Analytical Studies

Analytical laboratories engaged in food authentication, origin verification, or metabolic pathway discrimination via site-specific natural isotope fractionation NMR (SNIF-NMR) should consider Ethanol-2-13C as a calibration or control material. The demonstrated long-term repeatability of quantitative 13C NMR measurements—with standard deviations over 9-13 month intervals equal to or better than single-session replicate measurements—validates its suitability for longitudinal studies and inter-laboratory comparability [1].

Scenario 4: Internal Standardization for MALDI-TOF Mass Spectrometry of Derivatized Carbonyl Compounds

For quantification of carbonyl compounds via 2,4-dinitrophenylhydrazine (DNPH) derivatization and MALDI-TOF MS analysis, Ethanol-2-13C serves as a chemically identical but mass-shifted internal standard that co-elutes and co-derivatizes with the analyte. The M+1 mass shift (molecular weight 47.06 vs. 46.07 for unlabeled ethanol) provides unambiguous isotopic differentiation without altering derivatization efficiency or ionization behavior, enabling accurate quantification [1].

Technical Documentation Hub

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